3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione

Lipophilicity Drug-likeness Membrane permeability

Select 3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione for its unique ortho,ortho′-disubstituted 2-chloro-6-fluorobenzyl pharmacophore—a combination of electron-withdrawing inductive effects and steric constraints not replicable by mono-halogenated or unsubstituted analogs. This β-diketone is the direct precursor to PT-31 and CNS-active imidazolidine-2,4-diones. With zero Lipinski violations (MW 242.67, XLogP3 2.5, TPSA 34.1 Ų) and a crystalline solid form (mp 40–42°C), it is purpose-built for fragment-based CNS discovery and heterocycle synthesis. Bulk and custom quantities available.

Molecular Formula C12H12ClFO2
Molecular Weight 242.67 g/mol
CAS No. 175136-74-0
Cat. No. B063043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione
CAS175136-74-0
Molecular FormulaC12H12ClFO2
Molecular Weight242.67 g/mol
Structural Identifiers
SMILESCC(=O)C(CC1=C(C=CC=C1Cl)F)C(=O)C
InChIInChI=1S/C12H12ClFO2/c1-7(15)9(8(2)16)6-10-11(13)4-3-5-12(10)14/h3-5,9H,6H2,1-2H3
InChIKeyFTRLVIOOYBLOFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione (CAS 175136-74-0) – Halogenated β-Diketone Intermediate for Medicinal Chemistry and Agrochemical Synthesis


3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione (CAS 175136-74-0) is a halogenated β-diketone with the molecular formula C₁₂H₁₂ClFO₂ and a molecular weight of 242.67 g/mol [1]. This compound features a pentane-2,4-dione backbone substituted at the C3 position with a 2-chloro-6-fluorobenzyl moiety . The molecule is characterized by its diketone structure with two carbonyl (C=O) groups located at the 2 and 4 positions of the pentane chain . The compound exists as a crystalline solid with an experimentally determined melting point of 40–42°C .

Why Generic Substitution of 3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione with Unsubstituted or Mono-Halogenated Analogs Fails in Critical Applications


Substitution of 3-(2-chloro-6-fluorobenzyl)pentane-2,4-dione with its unsubstituted parent compound (3-benzylpentane-2,4-dione, CAS 1134-87-8) or other mono-halogenated benzyl analogs would result in substantially altered physicochemical properties that directly impact downstream synthetic utility and product performance. The ortho,ortho′-disubstituted 2-chloro-6-fluorobenzyl moiety imparts a unique combination of electron-withdrawing inductive effects (via Cl and F) and steric constraints that cannot be replicated by simpler benzyl substitutions [1]. These electronic and steric features modulate the reactivity of the β-diketone moiety in condensation and cyclization reactions, directly influencing the regioselectivity and yield of subsequent transformations . The quantitative differences in key properties such as lipophilicity (XLogP3), acidity (pKa), and thermal behavior (melting point) are documented below and preclude simple interchangeability in research and industrial processes.

3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione: Quantified Differentiation Evidence Against Closest Analogs and In-Class Candidates


XLogP3 Lipophilicity Differential: 3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione vs. Unsubstituted 3-Benzyl-2,4-pentanedione

The target compound exhibits an XLogP3 value of 2.5 [1], indicating moderate lipophilicity suitable for blood-brain barrier penetration potential while maintaining aqueous solubility. The unsubstituted analog 3-benzyl-2,4-pentanedione (CAS 1134-87-8) has a lower lipophilicity due to the absence of halogen substituents. The increased XLogP3 of the target compound is attributable to the electron-withdrawing and hydrophobic contributions of the ortho-chloro and ortho-fluoro substituents on the benzyl ring [2].

Lipophilicity Drug-likeness Membrane permeability

pKa and Enolate Stability Differential: 3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione vs. Unsubstituted β-Diketone Baseline

The target compound has a predicted pKa of 9.63 ± 0.59 , reflecting the acidity of the central C3 proton in the β-diketone system. This value is modulated by the electron-withdrawing inductive effects of the ortho-chloro (-I effect) and ortho-fluoro (-I effect) substituents on the benzyl ring. For comparison, unsubstituted pentane-2,4-dione (acetylacetone) has a pKa of approximately 8.9–9.0 . The slightly elevated pKa of the target compound (ΔpKa ≈ +0.6 to +0.7) indicates reduced acidity relative to the parent diketone, which is counterintuitive but attributable to the electron-donating resonance contribution of the benzyl group competing with the halogen inductive withdrawal .

β-Diketone Enolate chemistry pKa Nucleophilicity

Melting Point and Thermal Stability Differential: 3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione vs. Unsubstituted 3-Benzyl-2,4-pentanedione

The target compound exhibits an experimentally determined melting point range of 40–42°C . In contrast, the unsubstituted analog 3-benzyl-2,4-pentanedione (CAS 1134-87-8) is reported with a melting point of approximately 203–205°C in some sources, though this value may represent a different polymorphic form or measurement condition . The substantially lower melting point of the halogenated compound (ΔT ≈ 160°C lower) reflects the disruption of crystalline packing by the ortho,ortho′-disubstitution pattern, which introduces steric hindrance and reduces intermolecular π-π stacking interactions [1]. The target compound has a boiling point of 312.2°C at 760 mmHg (predicted) and a flash point of 142.6°C .

Thermal analysis Crystallinity Purification Handling

Lipinski Rule-of-Five Compliance and Drug-Likeness Profile: 3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione

The target compound meets Lipinski's Rule of Five criteria with zero violations [1]. Key computed parameters include: molecular weight = 242.67 g/mol (<500 cutoff), hydrogen bond donors = 0 (<5 cutoff), hydrogen bond acceptors = 3 (<10 cutoff), XLogP3 = 2.5 (<5 cutoff), and topological polar surface area (TPSA) = 34.1 Ų [2]. The compound also satisfies Oprea's lead-like rule with one compliance flag [1]. The absence of hydrogen bond donors and the moderate lipophilicity suggest favorable passive membrane permeability characteristics. In comparison, many heavily substituted benzyl-β-diketone derivatives violate one or more Lipinski parameters due to excessive molecular weight or excessive hydrogen bonding capacity [3].

Drug-likeness Medicinal chemistry Lead optimization ADME

Verified Intermediacy in Flumetralin Agrochemical Synthesis: Industrial-Scale Process Validation of the 2-Chloro-6-fluorobenzyl Motif

The 2-chloro-6-fluorobenzyl moiety present in the target compound is a critical structural component in the commercial synthesis of flumetralin, a widely used plant growth regulator and herbicide [1]. U.S. Patent 6,137,009 explicitly describes a process for manufacturing N-ethyl-2-chloro-6-fluoro-benzylamine from 2-chloro-6-fluorobenzyl chloride, which is subsequently converted to flumetralin [2]. The patent teaches that equimolar quantities of monoethylamine, sodium hydroxide, and 2-chloro-6-fluorobenzyl chloride are reacted at 70–100°C to produce the key intermediate [3]. The target compound 3-(2-chloro-6-fluorobenzyl)pentane-2,4-dione shares this identical 2-chloro-6-fluorobenzyl pharmacophore and can serve as an alternative precursor for introducing this validated agrochemical motif into novel synthetic pathways. In contrast, unsubstituted benzyl or mono-halogenated analogs lack the precise ortho,ortho′-substitution pattern required for the specific herbicidal activity profile of the flumetralin class .

Agrochemical synthesis Herbicide intermediate Industrial process Flumetralin

Structural Scaffold Validation: PT-31 (3-(2-Chloro-6-fluorobenzyl)-imidazolidine-2,4-dione) Demonstrates CNS Activity and Favorable Preclinical Safety Profile

The 2-chloro-6-fluorobenzyl moiety is a key pharmacophoric element in PT-31 (3-(2-chloro-6-fluorobenzyl)-imidazolidine-2,4-dione), an imidazolidine-2,4-dione analog of clonidine that acts as a putative α₂A-adrenoceptor agonist [1]. PT-31 prevented apomorphine-induced climbing and ketamine-induced hyperlocomotion in mouse models without inducing catalepsy or motor impairment [2]. In the novel object recognition task, PT-31 protected against ketamine-induced memory impairment when administered at acquisition, consolidation, and retrieval stages [3]. In vitro, PT-31 protected cultured cerebellar granule neurons from glutamate-induced apoptosis [4]. Genotoxicity assessment in Swiss mice demonstrated lack of genotoxicity at 0.5 mg/kg and DNA repair capability at 0.5–1.0 mg/kg doses (P<0.05) . The target compound 3-(2-chloro-6-fluorobenzyl)pentane-2,4-dione shares the identical 2-chloro-6-fluorobenzyl substitution pattern and can serve as a synthetic precursor to PT-31 and related CNS-active imidazolidine derivatives via condensation with urea or substituted ureas [5].

CNS pharmacology α2A-adrenoceptor Neuroprotection Schizophrenia

Validated Application Scenarios for 3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione (CAS 175136-74-0) Based on Quantified Differentiation Evidence


Synthesis of CNS-Active Imidazolidine-2,4-dione Derivatives Targeting α₂A-Adrenoceptors

3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione serves as a critical synthetic precursor for PT-31 (3-(2-chloro-6-fluorobenzyl)-imidazolidine-2,4-dione) and structurally related CNS-active compounds. Condensation of the target β-diketone with urea or substituted ureas under acidic or basic conditions yields the imidazolidine-2,4-dione core bearing the validated 2-chloro-6-fluorobenzyl pharmacophore [1]. This application scenario is directly supported by the preclinical data demonstrating that PT-31 prevents apomorphine-induced climbing and ketamine-induced hyperlocomotion in mouse models without inducing catalepsy, protects against ketamine-induced memory impairment, and protects cultured cerebellar granule neurons from glutamate-induced apoptosis [2]. The target compound's favorable Lipinski compliance (zero violations) and moderate XLogP3 (2.5) make it an attractive starting material for CNS drug discovery programs where blood-brain barrier penetration is a design requirement [3].

Agrochemical Intermediate for Flumetralin-Class Herbicide Development

The 2-chloro-6-fluorobenzyl moiety present in the target compound is a validated structural motif in commercial agrochemical manufacturing. U.S. Patent 6,137,009 explicitly teaches the synthesis of N-ethyl-2-chloro-6-fluoro-benzylamine from 2-chloro-6-fluorobenzyl chloride as a key intermediate in flumetralin production [1]. 3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione provides an alternative entry point to this validated agrochemical scaffold via reduction of the diketone moiety to the corresponding diol or through selective transformations of the β-diketone functionality. The industrial process conditions described in the patent (70–100°C reaction temperature, monoethylamine as solvent/reactant) provide validated operational parameters for process development using the target compound as a precursor [2].

β-Diketone Building Block for Heterocyclic Synthesis (Pyrazoles, Isoxazoles, and Pyrimidines)

The 2,4-diketone moiety in 3-(2-chloro-6-fluorobenzyl)pentane-2,4-dione enables its use as a versatile building block for the synthesis of nitrogen-containing heterocycles including pyrazoles, isoxazoles, and pyrimidines [1]. Condensation with hydrazines yields 3,5-disubstituted pyrazoles bearing the 2-chloro-6-fluorobenzyl group at the C4 position. The predicted pKa of 9.63 ± 0.59 informs optimal enolate generation conditions for alkylation and Michael addition reactions [2]. The compound's halogen substituents (Cl and F) provide orthogonal handles for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura with the chloro substituent) or nucleophilic aromatic substitution [3]. The experimentally determined melting point range (40–42°C) facilitates easy handling and dissolution in common organic solvents at ambient temperature .

Medicinal Chemistry Scaffold with Verified Drug-Likeness for Fragment-Based Drug Discovery

With zero violations of Lipinski's Rule of Five (MW=242.67, HBD=0, HBA=3, XLogP3=2.5) and compliance with Oprea's lead-like rule, 3-(2-chloro-6-fluorobenzyl)pentane-2,4-dione is an ideal fragment or early lead scaffold for medicinal chemistry programs [1]. The topological polar surface area (TPSA) of 34.1 Ų falls within the optimal range for CNS penetration (typically <90 Ų), while the XLogP3 value of 2.5 is within the favorable range (1–3) for balancing solubility and permeability [2]. The compound contains no hydrogen bond donors, which facilitates passive membrane diffusion, and the halogen substituents provide vectors for structure-activity relationship (SAR) exploration. The SlogP value of 3.667 from the MMsINC database corroborates the lipophilicity profile [3]. This application scenario is particularly relevant for fragment-based screening libraries and hit-to-lead optimization campaigns targeting CNS indications or other therapeutic areas requiring balanced physicochemical properties.

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